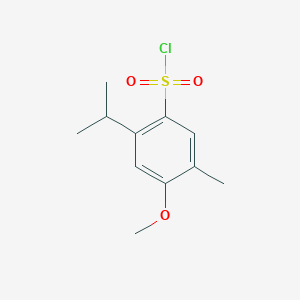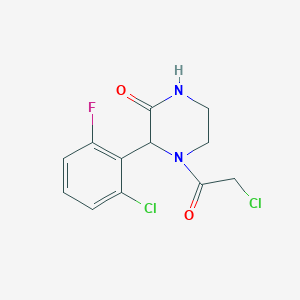
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one, also known as CFM-2, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one binds to a specific site on the receptor called the glycine-binding site, which is located on the NR1 subunit of the receptor. By binding to this site, 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one prevents the activation of the receptor by glutamate and thereby inhibits the influx of calcium ions into the postsynaptic neuron. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects and to improve cognitive function in animal models of various neurological disorders.
Biochemical and Physiological Effects:
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects in animal models. These include the inhibition of glutamate-induced neurotoxicity, the prevention of beta-amyloid-induced synaptic dysfunction, the reduction of oxidative stress and inflammation, and the improvement of spatial learning and memory. 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one has also been shown to have antidepressant-like effects and to enhance the effects of other antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one is its high selectivity for the glycine-binding site of the NMDA receptor, which allows for precise manipulation of NMDA receptor activity without affecting other neurotransmitter systems. Another advantage is its ability to cross the blood-brain barrier, which allows for systemic administration and easy access to the brain. However, a limitation of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one is its relatively short half-life in vivo, which requires frequent dosing and may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one and its potential therapeutic applications. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one. Another direction is the investigation of the role of NMDA receptor dysfunction in other neurological and psychiatric disorders such as autism spectrum disorder and traumatic brain injury. Finally, the clinical development of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one and related compounds for the treatment of cognitive deficits and mood disorders in humans is an important area of future research.
Synthesemethoden
The synthesis of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one involves the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride in the presence of a base, followed by the reaction with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, as well as to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2FN2O2/c13-6-9(18)17-5-4-16-12(19)11(17)10-7(14)2-1-3-8(10)15/h1-3,11H,4-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUYXOYDIHZOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(2-chloroacetyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

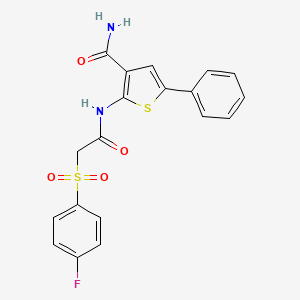
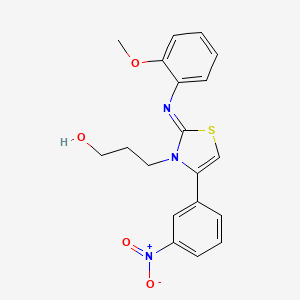
![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
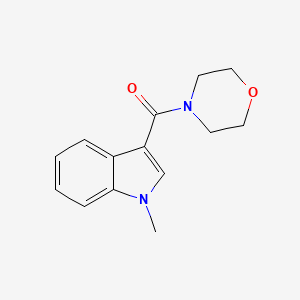

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)
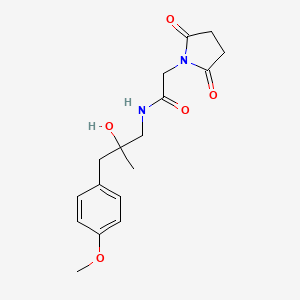
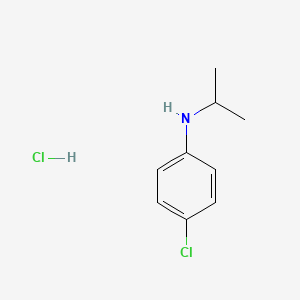
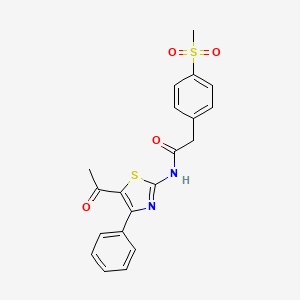
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)


